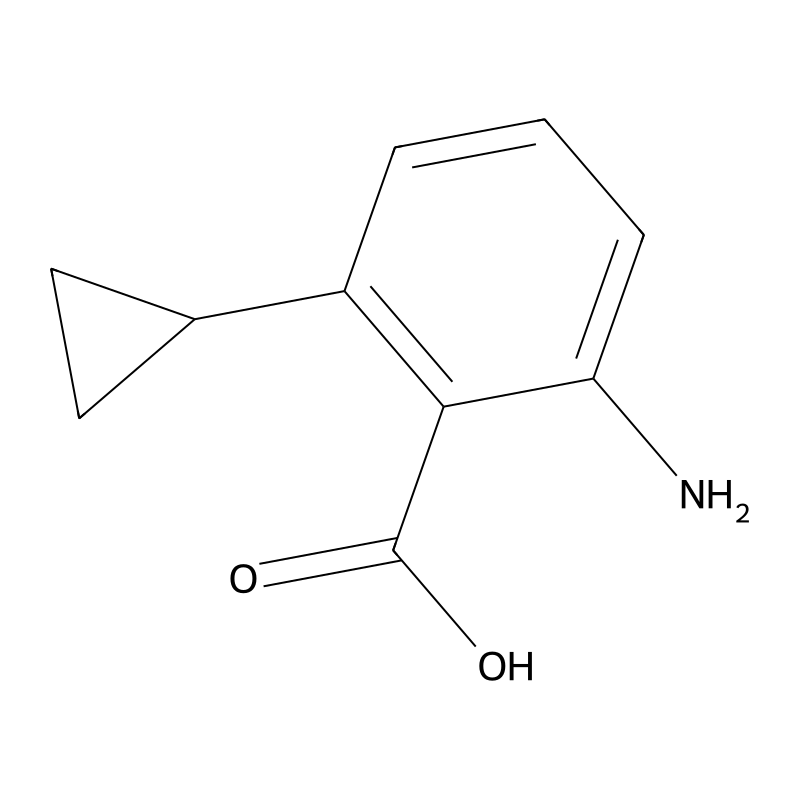

2-Amino-6-cyclopropylbenzoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-6-cyclopropylbenzoic acid is an organic compound characterized by the presence of an amino group and a cyclopropyl substituent on a benzoic acid framework. Its molecular formula is , and it features a carboxylic acid group (-COOH) and an amino group (-NH_2) attached to a benzene ring that also contains a cyclopropyl group. This compound is classified as an alpha-amino acid due to the positioning of the amino group relative to the carboxylic acid group.

- Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

- Oxidation: The amino group can be oxidized to form nitro derivatives using strong oxidizing agents such as potassium permanganate.

- Neutralization: The amino group can react with acids, while the carboxylic acid group can react with bases, leading to the formation of salts .

These reactions are typical for amino acids and contribute to the compound's versatility in organic synthesis.

The synthesis of 2-amino-6-cyclopropylbenzoic acid can be achieved through several methods:

- Starting from Cyclopropylbenzene: This involves functionalizing cyclopropylbenzene through nitration followed by reduction and subsequent amination.

- From Benzoic Acid Derivatives: Starting from a substituted benzoic acid, one can introduce the cyclopropyl group via Friedel-Crafts alkylation followed by amination.

- Using Amino Acid Precursors: Certain synthetic routes may involve using simpler amino acids as precursors, where cyclopropyl groups are introduced through specific alkylation reactions.

These methods highlight the compound's accessibility for synthetic chemists.

2-Amino-6-cyclopropylbenzoic acid has potential applications in various fields:

- Pharmaceuticals: Due to its structural properties, it may serve as a lead compound for developing new drugs targeting neurological or inflammatory conditions.

- Chemical Research: It can be utilized in organic synthesis as an intermediate for creating more complex molecules.

- Biochemical Studies: Its unique structure allows for studies related to enzyme interactions and metabolic pathways.

Several compounds share structural similarities with 2-amino-6-cyclopropylbenzoic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-5-cyclopropylbenzoic acid | Contains a cyclopropyl group at position 5 | Slightly different position of substituent |

| 2-Amino-4-isopropylbenzoic acid | Isopropyl group instead of cyclopropyl | Different side chain affecting properties |

| 2-Amino-6-chlorobenzoic acid | Chlorine substituent at position 6 | Halogen substitution alters reactivity |

| 2-Amino-3-cyclobutylbenzoic acid | Cyclobutyl instead of cyclopropyl | Different cyclic structure affects sterics |

These compounds illustrate the diversity within this class of chemicals while highlighting the unique aspects of 2-amino-6-cyclopropylbenzoic acid, particularly its specific cyclopropyl attachment which may influence its biological activity and chemical reactivity differently than its analogs.